4-Ethynyl-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

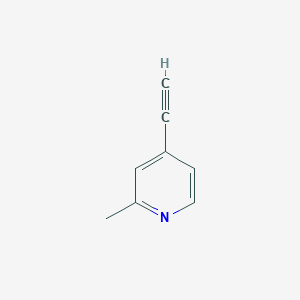

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-4-5-9-7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKIVAAQROPWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719399 | |

| Record name | 4-Ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-56-0 | |

| Record name | 4-Ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethynyl-2-methylpyridine CAS 30413-56-0 properties

An In-depth Technical Guide to 4-Ethynyl-2-methylpyridine: Synthesis, Properties, and Applications

Foreword

Welcome to a comprehensive technical guide on this compound (CAS 30413-56-0). As a senior application scientist, my goal is to provide researchers, chemists, and drug development professionals with a detailed and practical understanding of this versatile heterocyclic building block. This guide moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing self-validating protocols. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.

Introduction and Significance

This compound, also known as (2-Methylpyridin-4-yl)acetylene or 4-Ethynyl-2-picoline, is a key intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the strategic introduction of the 2-methylpyridine core into a wide array of target molecules, making it particularly relevant in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical and spectroscopic characteristics of this compound are summarized below.

Physicochemical Properties

The physical and chemical properties of this compound determine its handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 30413-56-0 | [2][3] |

| Molecular Formula | C₈H₇N | [3][4] |

| Molecular Weight | 117.15 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Boiling Point | 188.9 ± 28.0 °C at 760 mmHg | |

| pKa (conjugate acid) | ~5.98 (estimated based on 4-methylpyridine) | [5] |

| Solubility | Soluble in water | [6] |

| Purity | Typically ≥98% | [7] |

Note: The pKa value is an estimation based on the parent compound, 4-methylpyridine. The ethynyl group may slightly alter the basicity of the pyridine nitrogen.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from the supplier for a specific batch, the following provides an expert prediction of the key spectroscopic features of this compound, which is crucial for reaction monitoring and structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl, acetylenic, and pyridine ring protons.

-

Methyl Protons (C2-CH₃): A singlet around δ 2.5 ppm.

-

Pyridine Protons (H3, H5, H6): A set of signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, H3 and H5 will likely appear as doublets or singlets, while H6 will be a doublet. The proton adjacent to the nitrogen (H6) is expected to be the most downfield.

-

Acetylenic Proton (C≡C-H): A sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Methyl Carbon (C2-CH₃): A signal around δ 20-25 ppm.

-

Pyridine Carbons: Signals in the range of δ 120-150 ppm, with the carbon bearing the methyl group (C2) and the carbon adjacent to the nitrogen (C6) appearing further downfield.

-

Alkynyl Carbons (C≡C-H): Two distinct signals between δ 70-90 ppm.

IR (Infrared) Spectroscopy:

-

C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch: A weaker absorption around 2100-2200 cm⁻¹.

-

C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 117.[4]

-

Key Fragmentation: Loss of the acetylenic proton, the methyl group, or cleavage of the pyridine ring.

Synthesis and Reactivity

The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. It is both synthesized from and utilized in one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira coupling.

Synthetic Pathway via Sonogashira Coupling

The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This involves the reaction of a 4-halo-2-methylpyridine (typically bromo or iodo) with a protected acetylene source, followed by deprotection.

References

- 1. Heterocyclic Alkynes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 30413-56-0 [chemicalbook.com]

- 3. 30413-56-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]

- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. eMolecules this compound | 30413-56-0 | 1G | Purity: 98%, | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-2-methylpyridine

Introduction

4-Ethynyl-2-methylpyridine is a crucial heterocyclic building block in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a reactive terminal alkyne group and a pyridine ring imparts unique chemical properties, making it a valuable precursor for the synthesis of a diverse range of complex molecules.[1][2] The pyridine moiety offers a site for hydrogen bonding and coordination, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation through reactions like "click" chemistry and Sonogashira couplings.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details, experimental protocols, and a comparative analysis of the available methodologies.

The principal and most widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][3] This palladium-catalyzed reaction provides an efficient means of forming a C(sp²)-C(sp) bond between a 4-halo-2-methylpyridine and a suitable alkyne source.[1][3][4] Alternative, though less common, routes include modifications of other functional groups on the pyridine ring. This guide will focus predominantly on the Sonogashira coupling, detailing the synthesis of the necessary precursors and the subsequent coupling and deprotection steps.

I. Synthesis of the Key Precursor: 4-Bromo-2-methylpyridine

A reliable synthesis of the starting material, 4-Bromo-2-methylpyridine, is paramount for the successful production of the target compound. This key intermediate is typically prepared from the readily available 2-Amino-4-methylpyridine via a Sandmeyer-type reaction.[5]

A. Diazotization and Bromination of 2-Amino-4-methylpyridine

The conversion of 2-Amino-4-methylpyridine to 4-Bromo-2-methylpyridine involves two main steps: the formation of a diazonium salt from the amino group, followed by its displacement with a bromide ion.[5]

Reaction Pathway:

Caption: Sandmeyer-type reaction for the synthesis of 4-Bromo-2-methylpyridine.

Experimental Protocol: Synthesis of 4-Bromo-2-methylpyridine[6]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-Amino-4-methylpyridine (10.1 g, 93.4 mmol) in 48% aqueous hydrobromic acid (165 mL) in a suitable reaction vessel. Cool the solution to -10°C with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite (7.04 g, 102 mmol) in water (165 mL) and pre-cool it to 0°C. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below -5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

-

Workup: Carefully neutralize the reaction mixture by adding 4 M sodium hydroxide solution (400 mL). Extract the aqueous layer with tert-butyl methyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylpyridine | [6] |

| Key Reagents | HBr, NaNO₂ | [6] |

| Temperature | -10°C to room temperature | [6] |

| Reaction Time | 16.5 hours | [6] |

| Typical Yield | ~92% | [6] |

II. Sonogashira Coupling: The Core Synthesis of this compound

The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] In the context of this compound synthesis, this involves the coupling of 4-Bromo-2-methylpyridine with a protected alkyne, typically Trimethylsilylacetylene (TMSA), followed by a deprotection step.[1]

A. The Catalytic Cycle

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

B. Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-methylpyridine with TMSA[7][8][9]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-methylpyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

-

Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as both the solvent and base. Then, add trimethylsilylacetylene (TMSA, 1.2 eq.) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-methyl-4-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-methylpyridine | [7] |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | [1] |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | [8][9] |

| Copper Co-catalyst | CuI | [7][10] |

| Base/Solvent | Triethylamine (Et₃N) | [10] |

| Temperature | Room Temperature | [10][11] |

| Reaction Time | 16 hours | [10] |

III. Deprotection of the Silyl Group

The final step in the synthesis of this compound is the removal of the trimethylsilyl (TMS) protecting group. This is typically achieved under mild basic or fluoride-mediated conditions.[12][13][14]

A. Common Deprotection Methods

Several reagents can be employed for the deprotection of silyl-protected alkynes. The choice of method often depends on the other functional groups present in the molecule and the desired reaction conditions.

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for cleaving silicon-carbon bonds.[12][14] Other fluoride sources like potassium fluoride (KF) can also be used.[15]

-

Base-catalyzed hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol can effectively remove the TMS group.[15]

-

Silver-catalyzed deprotection: For bulkier silyl groups like triisopropylsilyl (TIPS), silver fluoride (AgF) has been shown to be an efficient deprotection agent.[12][16]

B. Experimental Protocol: Deprotection of 2-methyl-4-((trimethylsilyl)ethynyl)pyridine[15][17]

-

Reaction Setup: Dissolve the crude 2-methyl-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in methanol.

-

Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-4-((trimethylsilyl)ethynyl)pyridine | |

| Deprotecting Agent | K₂CO₃ (catalytic) | [15] |

| Solvent | Methanol | [15] |

| Temperature | Room Temperature | [15] |

| Reaction Time | 2-4 hours |

IV. Alternative Synthetic Approaches

While the Sonogashira coupling is the most prevalent method, other synthetic strategies for related ethynylpyridines have been reported, which could potentially be adapted for the synthesis of this compound.[1]

A. Castro-Stephens Coupling

A precursor to the Sonogashira reaction, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.[1] This method generally requires harsher reaction conditions compared to the Sonogashira coupling.[1]

B. From Vinylpyridines

An alternative route involves the transformation of a corresponding vinylpyridine.[1] This multi-step process typically includes the bromination of the vinyl group to form a dibromoethane intermediate, followed by a double dehydrobromination using a strong base to yield the alkyne.[1]

V. Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a three-step sequence commencing with the Sandmeyer-type bromination of 2-Amino-4-methylpyridine. The subsequent Sonogashira cross-coupling with trimethylsilylacetylene, followed by a mild deprotection, provides the target compound in good overall yield. The methodologies and protocols detailed in this guide offer a comprehensive framework for researchers and professionals in drug development and materials science to access this valuable synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. reddit.com [reddit.com]

- 16. scielo.org.mx [scielo.org.mx]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethynyl-2-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-ethynyl-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of direct experimental studies on its conformation, this paper synthesizes data from related molecules, particularly 2-methylpyridine, and employs established principles of conformational analysis to build a robust theoretical model. Furthermore, we outline detailed experimental and computational workflows to encourage and guide future research aimed at definitively characterizing its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural nuances of functionalized pyridine derivatives.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged structure in drug design. The introduction of substituents onto the pyridine core allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular interactions and biological activity. This compound (Figure 1) is a compelling example, featuring a methyl group at the 2-position and an ethynyl group at the 4-position. The methyl group can influence solubility and metabolic stability, while the ethynyl group serves as a versatile synthetic handle, particularly in reactions like Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry").

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel molecules. This guide will delve into its structural components and propose its most likely conformational state.

Molecular Structure Analysis

The fundamental structure of this compound is composed of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is functionalized with a methyl (-CH₃) group at the C2 position and an ethynyl (-C≡CH) group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| SMILES | CC1=NC=CC(=C1)C#C | --INVALID-LINK-- |

| InChIKey | IBKIVAAQROPWIF-UHFFFAOYSA-N | --INVALID-LINK-- |

Below is a diagram illustrating the atomic numbering and connectivity of the molecule.

Theoretical Conformational Analysis

As of the date of this publication, there are no dedicated experimental or computational studies on the conformational analysis of this compound in the peer-reviewed literature. Therefore, this section provides a theoretical analysis based on well-established principles and data from analogous compounds.

Conformational Flexibility

The primary source of conformational flexibility in this compound arises from the rotation of the methyl group around the C2-C(methyl) single bond. The pyridine ring is a rigid, planar aromatic system, and the ethynyl group, with its sp-hybridized carbons, is linear and lies in the plane of the ring. Thus, the overall shape of the molecule is largely determined by the orientation of the methyl group's hydrogen atoms.

Methyl Group Rotation: Insights from 2-Methylpyridine

To understand the behavior of the methyl group in this compound, we can draw a strong analogy to 2-methylpyridine (α-picoline). Microwave spectroscopy studies on 2-methylpyridine have precisely determined the potential barrier to internal rotation of the methyl group. The V₃ potential, which represents the three-fold barrier to rotation, was determined to be approximately 258.4 cal/mol (about 1.08 kJ/mol)[1]. This is a very low energy barrier, indicating that at room temperature, the methyl group is in a state of nearly free rotation.

The preferred conformation of the methyl group in 2-methylpyridine is staggered with respect to the pyridine ring bonds. This means that one C-H bond of the methyl group will likely be oriented anti-periplanar to the C2-N1 bond of the ring to minimize steric hindrance. Due to the low rotational barrier, the molecule rapidly interconverts between its three equivalent staggered conformations.

Given that the ethynyl group at the 4-position is distant and does not introduce significant steric hindrance to the methyl group at the 2-position, it is highly probable that the rotational dynamics of the methyl group in this compound are very similar to those in 2-methylpyridine.

Predicted Overall Conformation

Based on the analysis above, the predicted lowest-energy conformation of this compound is one where the pyridine ring and the ethynyl group are coplanar. The methyl group will adopt a staggered conformation relative to the ring, with one of its C-H bonds likely eclipsing the C2-C3 bond to minimize steric interaction with the ring nitrogen's lone pair. However, due to the very low rotational barrier, it is more accurate to describe the methyl group as undergoing rapid rotation at ambient temperatures rather than residing in a single static conformation.

Proposed Research Workflows for Definitive Structural Characterization

To move beyond theoretical predictions, a combination of experimental and computational studies is necessary. The following workflows are proposed to definitively determine the molecular structure and conformation of this compound.

Experimental Workflow: Spectroscopy and Crystallography

A multi-pronged experimental approach will provide a comprehensive understanding of the molecule's structure in both the gas and solid phases.

Methodology:

-

Synthesis and Purification: The compound would first be synthesized and purified to a high degree to ensure the quality of spectroscopic and crystallographic data.

-

Microwave Spectroscopy: A sample would be analyzed in the gas phase using a pulsed-jet Fourier transform microwave spectrometer. This technique would yield highly precise rotational constants, from which an accurate molecular geometry (bond lengths and angles) can be determined. Furthermore, the fine splitting patterns in the spectra would allow for a precise determination of the V₃ rotational barrier of the methyl group.

-

X-ray Crystallography: Single crystals of the compound would be grown and subjected to X-ray diffraction. This would provide an unambiguous determination of the molecular conformation in the solid state and reveal intermolecular interactions, such as π-stacking or hydrogen bonding, in the crystal lattice.

-

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra in various solvents would confirm the molecular connectivity and provide insights into the electronic environment of the nuclei.

Computational Workflow: Quantum Chemical Calculations

In parallel with experimental work, computational modeling can provide a detailed picture of the molecule's potential energy surface and vibrational properties.

Methodology:

-

Geometry Optimization: The structure of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a triple-zeta basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

-

Potential Energy Surface Scan: To determine the rotational barrier of the methyl group, a relaxed potential energy surface scan would be performed by systematically rotating the H-C-C-N dihedral angle in small increments (e.g., 10°) and optimizing the rest of the molecule at each step. The energy difference between the minimum and maximum points on the resulting curve would yield the rotational barrier.

-

Spectra Prediction: NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to be compared with experimental data.

Predicted Spectroscopic Signatures

While awaiting experimental data, we can predict the key features of the NMR and IR spectra of this compound based on its structure.

-

¹H NMR:

-

A singlet for the methyl protons (~2.5 ppm).

-

A singlet for the acetylenic proton (~3.1 ppm).

-

Three distinct signals in the aromatic region for the pyridine ring protons (likely between 7.0 and 8.5 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (~24 ppm).

-

Two signals for the sp-hybridized ethynyl carbons (~80-90 ppm).

-

Five distinct signals for the pyridine ring carbons (~120-150 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A sharp, weak C≡C stretching vibration around 2100-2260 cm⁻¹.

-

A sharp, characteristic ≡C-H stretching vibration around 3300 cm⁻¹.

-

C-H stretching vibrations for the methyl and aromatic protons in the 2850-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

Conclusion and Future Outlook

This compound is a molecule with significant potential as a building block in various chemical disciplines. Based on a theoretical analysis grounded in data from 2-methylpyridine, its overall structure is predicted to be planar, with the primary conformational freedom being the low-barrier rotation of the 2-methyl group.

This technical guide has not only provided a robust theoretical framework for understanding the molecule's structure but has also laid out a clear and actionable roadmap for its definitive experimental and computational characterization. The proposed workflows, if executed, would provide a wealth of data that would be invaluable for the future application of this versatile compound in drug discovery and materials science. It is our hope that this guide will stimulate further research into this and related substituted pyridines.

References

Spectroscopic Characterization of 4-Ethynyl-2-methylpyridine: A Technical Guide for Researchers

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Synthetic Building Block.

Introduction

4-Ethynyl-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining the aromaticity of the pyridine ring with the linear geometry of the ethynyl group, makes it a valuable building block in the synthesis of complex molecular architectures. As a Senior Application Scientist, this guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this compound.

The structural elucidation of a novel or synthesized compound like this compound is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. This guide will delve into the predicted spectroscopic data for this compound, supported by established principles of spectroscopic interpretation and detailed experimental protocols.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are labeled as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.4 - 8.6 | d | ~5 |

| H-5 | 7.2 - 7.4 | d | ~5 |

| H-3 | 7.1 - 7.3 | s | - |

| Acetylenic H | 3.1 - 3.3 | s | - |

| Methyl H | 2.5 - 2.7 | s | - |

Expert Interpretation of the ¹H NMR Spectrum

The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.[1]

-

H-6: This proton, being in the alpha position to the nitrogen, is expected to be the most deshielded and appear at the lowest field (highest ppm).[1] It will likely appear as a doublet due to coupling with H-5.

-

H-5: This proton is in the beta position to the nitrogen and will be more shielded than H-6. It should appear as a doublet from coupling to H-6.

-

H-3: This proton is adjacent to the methyl-substituted carbon and the ethynyl-substituted carbon. With no adjacent protons to couple with, it is expected to be a singlet.

-

Acetylenic Proton: The proton of a terminal alkyne typically resonates in the range of 2.5-3.5 ppm.[2] Due to the electronic effects of the pyridine ring, a shift towards the higher end of this range is anticipated.

-

Methyl Protons: The methyl group at the 2-position will appear as a singlet in the typical alkyl region, around 2.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-6 | 148 - 152 |

| C-4 | 140 - 145 |

| C-5 | 123 - 127 |

| C-3 | 120 - 124 |

| C≡CH | 80 - 85 |

| C≡CH | 78 - 82 |

| CH₃ | 22 - 26 |

Expert Interpretation of the ¹³C NMR Spectrum

The electronegative nitrogen atom significantly influences the chemical shifts of the pyridine ring carbons.

-

C-2 and C-6: The carbons alpha to the nitrogen are the most deshielded. C-2, being substituted with a methyl group, will have a slightly different chemical shift than C-6.

-

C-4: The carbon bearing the ethynyl group will also be significantly deshielded.

-

C-3 and C-5: The carbons beta to the nitrogen are the most shielded of the aromatic carbons.

-

Alkynyl Carbons: The sp-hybridized carbons of the ethynyl group typically appear in the 65-90 ppm range. The carbon attached to the pyridine ring will likely be at a slightly different shift than the terminal carbon.

-

Methyl Carbon: The methyl carbon will appear at a characteristic high-field shift.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated solution (20-50 mg in 0.6 mL of solvent) is often beneficial due to the lower natural abundance of ¹³C.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 512-2048 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡C stretch (alkyne) | 2100 - 2260 | Weak to medium, sharp |

| C=N, C=C stretch (aromatic ring) | 1400 - 1600 | Medium to strong |

Expert Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

-

≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[2][4]

-

C≡C Stretch: A weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region is characteristic of the carbon-carbon triple bond.[5]

-

Aromatic C-H and Ring Vibrations: The absorptions for the aromatic C-H stretches and the C=C and C=N stretching vibrations of the pyridine ring will be present in their expected regions.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₇N, which corresponds to a monoisotopic mass of approximately 117.0578 g/mol .[7]

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 117 | Molecular Ion |

| [M-H]⁺ | 116 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 102 | Loss of a methyl radical |

| [M-HCN]⁺˙ | 90 | Loss of hydrogen cyanide |

Expert Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most important piece of information from the mass spectrum is the molecular ion peak ([M]⁺˙), which corresponds to the molecular weight of the compound. For this compound, this is expected at m/z 117.

-

Fragmentation Pattern: The fragmentation of pyridine derivatives can be complex. Common fragmentation pathways include the loss of small, stable molecules or radicals.[8] The loss of a hydrogen radical from the molecular ion is a common fragmentation. The loss of the methyl group (a radical of mass 15) is also a likely fragmentation pathway. The pyridine ring can also fragment, for instance, by losing hydrogen cyanide (HCN, mass 27).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.

-

Ionization: Electron Impact (EI) is a common ionization technique that will produce the molecular ion and a characteristic fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Workflow and Visualization

The spectroscopic analysis of a compound like this compound follows a logical workflow to confirm its structure and purity.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles, it serves as an authoritative reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality data, ensuring the reliability of experimental results. A thorough understanding of these spectroscopic techniques is indispensable for scientists in drug discovery and materials science who rely on the precise characterization of novel chemical entities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

Physical and chemical properties of 4-Ethynyl-2-methylpyridine

An In-depth Technical Guide: Physical and Chemical Properties of 4-Ethynyl-2-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyridine core, a reactive terminal alkyne, and a methyl group, offers a versatile platform for synthesizing complex molecules. This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. We present field-proven insights into its synthetic utility, including a detailed protocol for its preparation via Sonogashira coupling. Safety, handling, and storage procedures are also outlined to ensure its effective and safe application in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: A Versatile Heterocyclic Intermediate

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals that span a wide range of therapeutic areas.[1] this compound emerges as a particularly valuable derivative, integrating three key functional motifs. The pyridine nitrogen imparts basicity and influences the molecule's electronic properties, the methyl group at the 2-position modulates reactivity and provides a potential point for further functionalization, and the terminal alkyne at the 4-position is a highly versatile handle for modern synthetic transformations.

The significance of this compound is highlighted by its incorporation into potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[2] These antagonists are critical research tools and potential therapeutics for central nervous system (CNS) disorders, including anxiety and addiction.[2] Beyond neuropharmacology, the terminal alkyne makes this compound an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling its use in bioconjugation, polymer science, and the development of functional materials.[3] This guide serves to consolidate the known and predicted properties of this molecule to facilitate its application in these cutting-edge fields.

Molecular Structure and Identification

Correctly identifying a chemical entity is the foundation of sound scientific work. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 30413-56-0 | [4][5][6] |

| Molecular Formula | C₈H₇N | [3][5][7] |

| Molecular Weight | 117.15 g/mol | [3] |

| Canonical SMILES | CC1=NC=CC(C#C)=C1 | [5][7] |

| InChI Key | IBKIVAAQROPWIF-UHFFFAOYSA-N | [7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Rationale and References |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on analogous compounds like 2-ethynylpyridine (liquid) and 2-methylpyridine (liquid).[8] |

| Boiling Point | Data not available. | N/A |

| Melting Point | Data not available. | N/A |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF, DMSO). Limited solubility in non-polar solvents like hexanes. | The pyridine ring provides polarity, while the hydrocarbon portions (methyl, ethynyl) enhance organosolubility. 2-Amino-4-methylpyridine is noted to be soluble in water and alcohols. |

| pKa (of conjugate acid) | Estimated: ~5.5 - 5.8 | The pKa of the conjugate acid of 2-methylpyridine is ~5.96.[8][9][10] The ethynyl group at the 4-position is weakly electron-withdrawing, which is expected to slightly reduce the basicity of the pyridine nitrogen compared to the parent picoline. |

| logP (predicted) | 1.5 | [7][11] This value suggests moderate lipophilicity, a common feature in drug candidates. |

Spectroscopic Profile (Predicted)

| Technique | Expected Features |

| ¹H NMR | δ ~8.4-8.5 ppm (d, 1H): Proton at C6 (adjacent to N).δ ~7.1-7.3 ppm (m, 2H): Protons at C3 and C5.δ ~3.2-3.4 ppm (s, 1H): Acetylenic proton (-C≡C-H).δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | δ ~158-160 ppm: C2 (attached to methyl).δ ~148-150 ppm: C6.δ ~120-125 ppm: Aromatic CH carbons (C3, C5).δ ~130-135 ppm: C4 (attached to alkyne).δ ~83 ppm: Quaternary alkyne carbon (-C≡C-H).δ ~78 ppm: Terminal alkyne carbon (-C≡C-H).δ ~24 ppm: Methyl carbon (-CH₃). |

| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch.~3050 cm⁻¹ (weak): Aromatic C-H stretch.~2950 cm⁻¹ (weak): Aliphatic C-H stretch.~2110 cm⁻¹ (weak, sharp): C≡C stretch.~1600, 1480 cm⁻¹ (medium): Pyridine ring C=C and C=N stretching vibrations. |

| Mass Spec. (EI) | m/z 117 (M⁺): Molecular ion peak.m/z 116: [M-H]⁺, loss of the acetylenic proton.m/z 91: [M-C₂H₂]⁺, loss of acetylene. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The terminal alkyne is, by far, the most versatile handle for derivatization.

Caption: Key reaction pathways for this compound.

-

Sonogashira Coupling: As a terminal alkyne, the compound readily participates in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is fundamental for creating C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems often found in pharmaceuticals and organic electronics.[13]

-

Click Chemistry (CuAAC): The ethynyl group is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a premier choice for bioconjugation, drug discovery, and materials science applications.

-

Other Alkyne Reactions: It can also undergo other classical alkyne transformations, including Glaser coupling to form symmetrical diynes, and hydration to form the corresponding methyl ketone.

-

Pyridine Ring Reactivity: The lone pair on the pyridine nitrogen is basic and nucleophilic. It can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide or alkylated with alkyl halides to form quaternary pyridinium salts. These transformations alter the electronic properties of the ring and can be used to tune the compound's characteristics.

Synthesis and Purification Protocol

A reliable synthesis is crucial for utilizing any building block. The most direct and common approach to synthesizing this compound is through a Sonogashira coupling of a suitable halopyridine precursor, followed by deprotection.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the stirring solution.

-

Coupling Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-bromo-2-methylpyridine is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The result is the crude TMS-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2-3 hours.

-

Final Isolation: Once the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS, comparing the results to the predicted profiles in Section 4.0.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining compound integrity. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds can guide safe practices.

-

Hazard Profile (Inferred): Likely to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14][15][16] Pyridine derivatives often have a strong, unpleasant odor.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

-

Handling: Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Use spark-proof tools, as pyridine derivatives can be flammable.[16]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[5][14] Recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound stands out as a high-value synthetic intermediate with significant potential in drug discovery and advanced materials. Its well-defined reactive sites—the terminal alkyne and the pyridine nitrogen—allow for predictable and versatile chemical modifications. By understanding its fundamental physicochemical properties, spectroscopic signatures, and reactivity, researchers can confidently and effectively incorporate this building block into complex synthetic campaigns, accelerating the development of novel molecules with tailored functions.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 30413-56-0 [amp.chemicalbook.com]

- 5. 30413-56-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 30413-56-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]

- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 9. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mVOC 4.0 [bioinformatics.charite.de]

- 11. PubChemLite - 2-ethynyl-4-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 4-Ethynyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in 4-ethynyl-2-methylpyridine, a versatile building block in medicinal chemistry and materials science. The strategic placement of the electron-donating methyl group at the 2-position of the electron-withdrawing pyridine ring creates a unique electronic and steric environment that modulates the reactivity of the ethynyl moiety. This guide delves into the core principles governing its participation in key synthetic transformations, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), C-H activation, and cycloaddition reactions. By synthesizing theoretical underpinnings with practical, field-proven insights, this document serves as an essential resource for researchers seeking to leverage the distinct chemical properties of this important synthetic intermediate.

Introduction: The Unique Electronic and Steric Profile of this compound

The pyridine ring is a cornerstone in pharmaceutical sciences, with its derivatives being integral to a vast number of approved drugs.[1] The introduction of a terminal alkyne at the 4-position provides a versatile handle for molecular elaboration through a variety of reliable coupling reactions. In this compound, the presence of a methyl group at the 2-position introduces a subtle yet significant perturbation of the electronic and steric landscape of the molecule, influencing the reactivity of the terminal alkyne.

The pyridine ring is inherently electron-deficient, which acidifies the terminal alkyne's proton, facilitating its deprotonation and participation in metal-catalyzed reactions. The methyl group, being electron-donating, can partially counteract the electron-withdrawing nature of the pyridine ring.[2][3] This can have a nuanced effect on the rates and efficiencies of various reactions. Furthermore, the steric bulk of the methyl group in proximity to the nitrogen atom can influence the coordination of the pyridine to metal catalysts, a key step in many transformations.[4]

This guide will explore the practical implications of these electronic and steric factors on the key reactions of the terminal alkyne in this compound.

Sonogashira Cross-Coupling: A Workhorse Reaction

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the construction of carbon-carbon bonds.[5][6] For this compound, this reaction provides a direct route to a diverse array of substituted pyridine derivatives.

Mechanistic Considerations

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The key steps include the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can influence the catalytic activity. The presence of the 2-methyl group in this compound may introduce steric hindrance that affects this coordination, potentially modulating the reaction rate.

Experimental Protocol: A Representative Sonogashira Coupling

The following protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Diagram of the Sonogashira Coupling Workflow:

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials:

-

This compound

-

Aryl bromide

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%), and PPh₃ (2-10 mol%).

-

Add the anhydrous, degassed solvent and the base (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 10-15 minutes, then heat to the desired temperature (typically 50-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Sonogashira Coupling Conditions and Yields

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-2,2'-bipyridine | Pd(PPh₃)₄ / CuI | Toluene/Argon | Toluene | RT | High | [8] |

| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Moderate | [5] |

| Aryl Bromides | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | Good | [9] |

| Aryl Iodides | Nanosized MCM-41-Pd / CuI | Et₃N | Toluene | 100 | Excellent | [10] |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][12] This reaction is particularly valuable in drug discovery and bioconjugation due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][13]

Mechanistic Principles

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form the triazole ring.[] The reaction is typically carried out using a copper(II) salt in the presence of a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ.[11]

Experimental Protocol: A General Procedure for CuAAC

The following is a general protocol for the CuAAC reaction of this compound with an organic azide.

Diagram of the CuAAC Workflow:

Caption: Workflow for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent mixture, such as 1:1 tert-butanol/water.

-

In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-10 mol%).

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-20 mol%).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Table 2: Typical CuAAC Reaction Conditions

| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Reference |

| Terminal Alkyne | Organic Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | RT | [15] |

| Biomolecule-Alkyne | Cargo-Azide | CuSO₄ / Sodium Ascorbate / THPTA | Aqueous Buffer | RT | [3] |

C-H Activation: A Modern Approach to Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the formation of new chemical bonds.[16] While the terminal C-H bond of the alkyne is the most acidic and reactive, C-H activation can also be directed to other positions on the pyridine ring, offering alternative pathways for molecular diversification.

Rhodium-catalyzed C-H activation, in particular, has been extensively studied for the functionalization of pyridines and other heterocycles.[17][18] The pyridine nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond for cleavage and subsequent reaction with a coupling partner. The 2-methyl group in this compound could potentially influence the regioselectivity of such C-H activation reactions.

Cycloaddition Reactions: Building Molecular Complexity

The alkyne moiety of this compound can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.[7][19] This [4+2] cycloaddition with a conjugated diene provides a direct route to the synthesis of complex, fused-ring systems.

The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the pyridine ring. The reaction is typically performed at elevated temperatures, and the regioselectivity is governed by the electronic properties of both the diene and the dienophile.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules.[20][21] The ability to readily introduce a wide range of substituents via the reactions discussed above allows for the rapid generation of compound libraries for high-throughput screening.

In materials science, the rigid, linear nature of the ethynylpyridine unit makes it an attractive building block for the construction of conjugated polymers and other organic materials with interesting electronic and photophysical properties.

Conclusion

This compound is a valuable and versatile building block whose reactivity is governed by the interplay of the electron-withdrawing pyridine ring and the electron-donating 2-methyl group. This guide has provided an in-depth overview of its participation in key synthetic transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, C-H activation, and cycloaddition reactions. The provided protocols and mechanistic insights serve as a practical resource for researchers aiming to harness the synthetic potential of this important molecule in the fields of drug discovery, materials science, and beyond.

References

- 1. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 2. broadpharm.com [broadpharm.com]

- 3. scispace.com [scispace.com]

- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 4-Ethynyl-2-methylpyridine for Advanced Research and Development

This guide provides an in-depth overview of 4-Ethynyl-2-methylpyridine (CAS No. 30413-56-0), a key building block for researchers in medicinal chemistry and materials science. We will explore its commercial availability, key suppliers, safe handling protocols, and its application in pivotal synthetic reactions, offering a comprehensive resource for scientists and drug development professionals.

Introduction: The Significance of the Ethynyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of a terminal alkyne group, as in this compound, unlocks a versatile chemical handle for a variety of powerful and efficient coupling reactions.

This terminal alkyne functionality makes this compound an ideal substrate for reactions such as the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and the Sonogashira cross-coupling reaction.[3][4] These reactions are fundamental in modern drug discovery for their high yields, broad functional group tolerance, and mild reaction conditions, enabling the rapid synthesis of compound libraries and complex molecular architectures.[3][4][5] The methyl group at the 2-position provides an additional point of steric and electronic differentiation, allowing for fine-tuning of molecular properties.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers, primarily for research and development purposes. Purity levels are typically high, suitable for sensitive catalytic reactions. Below is a comparative table of offerings from prominent suppliers.

| Supplier | CAS Number | Purity/Grade | Available Quantities | Storage Conditions |

| BLD Pharm | 30413-56-0 | >95% | 1g, 5g, 10g | Sealed in dry, 2-8°C[6] |

| Fisher Scientific | 30413-56-0 | 98% | 1g | Room Temperature |

| Ambeed | 30413-56-0 | >97% | 1g, 5g, 10g | Room Temperature |

| CymitQuimica | 30413-56-0 | 98% | 100mg, 250mg, 1g, 5g, 10g | Room Temperature |

| J & K SCIENTIFIC | 30413-56-0 | 95% | 1g | Not Specified |

Note: This information is subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current data before purchase.

Synthesis and Chemical Properties Overview

While this guide focuses on commercial availability, understanding the synthetic origin of this compound provides valuable context. The synthesis of substituted methylpyridines can be achieved through various catalytic methods, often involving the condensation of compounds like acetylene and ammonia over heterogeneous catalysts.[7] The ethynyl group is typically introduced via a Sonogashira coupling of a halogenated pyridine precursor (e.g., 4-iodo-2-methylpyridine) with a protected acetylene source, followed by deprotection.

Key Chemical Properties:

-

Molecular Formula: C₈H₇N[8]

-

Molecular Weight: 117.15 g/mol [8]

-

Appearance: Typically a solid

-

SMILES: CC1=NC=CC(C#C)=C1[8]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for the compound and structurally related chemicals.[9][10]

Hazard Identification (Based on GHS Classification):

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[8]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.[10]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.[10]

-

Keep away from heat, sparks, and open flames.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Some suppliers recommend refrigerated storage (2-8°C) and keeping the compound under an inert atmosphere.[6] Always follow the specific storage instructions provided by the supplier.

Key Applications & Experimental Protocols

The primary utility of this compound lies in its function as a versatile building block in organic synthesis. Its terminal alkyne is a gateway to diverse molecular structures via two main reaction pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms a stable 1,2,3-triazole linkage between the alkyne of this compound and an azide-containing molecule. This is a cornerstone of "click chemistry," valued for its efficiency and biocompatibility.[3]

Caption: Workflow for a typical CuAAC (Click Chemistry) reaction.

Representative CuAAC Protocol:

-

Preparation: Prepare stock solutions of the catalyst components: 100 mM CuSO₄ in water, 200 mM of a stabilizing ligand like THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).

-

Catalyst Pre-complexation: In a microfuge tube, incubate the CuSO₄ solution with the THPTA ligand solution in a 1:2 ratio for several minutes.

-

Reaction Setup: In a separate reaction vial, dissolve the organic azide (1.5 equivalents) and this compound (1.0 equivalent) in a suitable solvent (e.g., PBS, DMSO, tBuOH/water).

-

Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture.

-

Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

-

Incubation: Protect the reaction from light and allow it to proceed for 30-60 minutes at room temperature.

-

Work-up: The product can then be isolated via standard methods such as filtration, extraction, or chromatography.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[4]

Caption: General workflow for the Sonogashira cross-coupling reaction.

Representative Sonogashira Coupling Protocol:

-

Inert Atmosphere: To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.), the aryl/vinyl halide (1.0 eq.), and this compound (1.1-1.5 eq.).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Reaction: Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Purification: The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers engaged in the synthesis of novel chemical entities. Its terminal alkyne functionality provides a reliable entry point for powerful synthetic transformations like the CuAAC and Sonogashira coupling reactions. By understanding its commercial sources, adhering to strict safety protocols, and applying established experimental procedures, scientists can effectively leverage this compound to accelerate their research and development programs in medicinal chemistry and materials science.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. 30413-56-0|this compound|BLD Pharm [bldpharm.com]

- 4. 30413-56-0 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 5. angenechemical.com [angenechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Emerging Potential of 4-Ethynyl-2-methylpyridine Derivatives in Oncology Drug Discovery: A Technical Guide

Introduction: The Strategic Importance of Privileged Scaffolds in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is a testament to its remarkable versatility, enabling a diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[2] The nitrogen atom within the pyridine ring is a key feature, participating in crucial hydrogen bonding interactions with biological targets, thereby enhancing the pharmacokinetic profiles of drug candidates.[1]

This guide focuses on a specific, yet largely unexplored, class of pyridine compounds: 4-ethynyl-2-methylpyridine derivatives . The introduction of an ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring presents a unique combination of structural features that suggests significant potential for biological activity, particularly in the realm of oncology. The reactive ethynyl group offers a versatile handle for synthetic modifications, allowing for the construction of complex molecular architectures, while the methyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will explore the prospective biological activities of this compound derivatives, drawing upon the established knowledge of structurally related compounds. We will delve into potential mechanisms of action, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their application in the development of next-generation therapeutics.

I. Synthetic Strategies and Derivatization Potential